molecular formula C9H11NO3 B180669 3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid CAS No. 132281-87-9

3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid

Cat. No. B180669
CAS RN: 132281-87-9
M. Wt: 181.19 g/mol
InChI Key: NUGJBBOAUVVKHE-UHFFFAOYSA-N
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Description

“3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid” is a pyrrole derivative . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds .


Synthesis Analysis

Pyrrole and its derivatives are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, photographic chemicals, perfumes, and other organic compounds . Various tactical approaches have been disclosed to synthesize pyrrole and pyrrole containing analogs .


Molecular Structure Analysis

The molecular structure of “3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid” is based on the pyrrole ring system . The structure of pyrrole derivatives can be elucidated by analysis of their 1D- and 2D-NMR and HRMS data .


Chemical Reactions Analysis

Pyrrole and its derivatives are known to undergo various chemical reactions. For instance, pyrrole alkaloids are very convenient precursors for biologically efficacious compounds such as indolizidine alkaloids, bicyclic lactams, and unsaturated γ–lactams .

Mechanism of Action

The mechanism of action of pyrrole derivatives is diverse and depends on the specific compound. For instance, some pyrrole derivatives are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Future Directions

Given the diverse nature of activities of pyrrole derivatives, they hold great potential in drug discovery research . Therefore, future research could focus on exploring this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-10-8(5-11)7(6)2-3-9(12)13/h4-5,10H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGJBBOAUVVKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1CCC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569337
Record name 3-(2-Formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid

CAS RN

132281-87-9
Record name 3-(2-Formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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